Studies have shown that Triethoxy(1-phenylethenyl)silane functions as a silicon-based nucleophile (). This property makes it a valuable reactant in Palladium-catalyzed cross-coupling reactions (). These reactions are a cornerstone in organic synthesis, allowing researchers to efficiently construct complex molecules by forging new carbon-carbon bonds.
The presence of the vinyl group (C=C) and the silicon atom (Si) in Triethoxy(1-phenylethenyl)silane contribute to its reactivity in these reactions. The vinyl group acts as the electrophilic coupling partner, while the silicon atom serves as a leaving group upon reaction with the palladium catalyst.
Here's an example of a research paper that explores the use of Triethoxy(1-phenylethenyl)silane in Suzuki-Miyaura cross-coupling reactions, a type of Pd-catalyzed cross-coupling:
Triethoxy(1-phenylethenyl)silane is a silicon-based compound characterized by the presence of three ethoxy groups and a vinylphenyl moiety. Its chemical formula is and it has a CAS number of 90260-87-0. This compound is notable for its reactivity in various chemical processes, particularly in the formation of hybrid materials and as a precursor for silicon-containing polymers. It is generally available in high purity and can be found in submicron and nanopowder forms, making it suitable for diverse applications in materials science and organic chemistry .
Several methods are employed to synthesize triethoxy(1-phenylethenyl)silane:
Triethoxy(1-phenylethenyl)silane has various applications:
Interaction studies involving triethoxy(1-phenylethenyl)silane primarily focus on its behavior in composite materials. Research indicates that incorporating this silane into polymer matrices can significantly enhance mechanical properties such as tensile strength and elasticity. The interactions between the silane groups and polymer chains facilitate better dispersion and bonding within the composite structure .
Several compounds share structural similarities with triethoxy(1-phenylethenyl)silane. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Trimethyl(1-phenylvinyl)oxy-silane | Trimethylsilane | Lower reactivity compared to triethoxy variant |
Triethoxysilane | Silane | Commonly used for surface modification |
Vinyltriethoxysilane | Vinylsilane | Used in polymerization processes |
Phenyltrimethoxysilane | Trimethoxysilane | Exhibits different solubility characteristics |
Triethoxy(1-phenylethenyl)silane stands out due to its unique combination of ethoxy groups and vinyl functionality, allowing for specific reactivity in cross-coupling reactions and material synthesis that other similar compounds may not provide.
The official IUPAC name for this compound is triethoxy(1-phenylethenyl)silane [1]. This systematic nomenclature reflects the compound's structural composition, which consists of a central silicon atom bonded to three ethoxy groups and one phenylethenyl substituent. The molecular formula C₁₄H₂₂O₃Si corresponds to a molecular weight of 266.41 grams per mole [1] [2].
The compound contains several distinct functional groups that define its chemical behavior. The three ethoxy groups (-OCH₂CH₃) attached to silicon represent alkoxy functional groups that exhibit hydrolyzable properties characteristic of organosilane coupling agents [3]. The phenylethenyl moiety incorporates both aromatic (phenyl ring) and vinyl (ethenyl) functionalities, creating a conjugated system that influences the compound's electronic properties [4].
The silicon center adopts tetrahedral geometry, with bond angles consistent with sp³ hybridization. The presence of three electronegative oxygen atoms creates a polarized Si-O bond system, while the fourth position is occupied by the carbon atom of the phenylethenyl group, forming a Si-C bond that exhibits different electronic characteristics compared to the Si-O bonds [3] [5].
Functional Group | Position | Chemical Environment | Bonding Type |
---|---|---|---|
Ethoxy groups (3) | Si-O-C | Alkoxy silane | Si-O covalent |
Phenyl group | C=C-Ph | Aromatic ring | C-C aromatic |
Vinyl group | Si-C=C | Alkene functionality | C=C double bond |
Silicon center | Central | Tetrahedral | sp³ hybridized |
The stereochemical analysis of triethoxy(1-phenylethenyl)silane reveals important conformational features that influence its reactivity and physical properties. The compound exhibits no defined stereocenters, as indicated by the computed descriptors showing zero defined atom stereocenter count and zero defined bond stereocenter count [1]. However, the molecule possesses significant conformational flexibility due to the presence of eight rotatable bonds [1].
The conformational landscape of the compound is dominated by rotation around the Si-O bonds of the ethoxy groups and the Si-C bond connecting the silicon to the phenylethenyl moiety. Computational analysis indicates that the molecule can adopt multiple conformational states, with the most stable conformations typically featuring staggered arrangements of the ethoxy groups around the silicon center [6] [7].
The phenyl ring system introduces planar rigidity to one portion of the molecule, while the vinyl group can adopt different orientations relative to the phenyl plane. The conjugation between the phenyl ring and the vinyl group creates an extended π-system that influences the overall electronic distribution and conformational preferences [4]. Studies on related phenylethyl compounds suggest that non-planar conformations are often favored due to steric interactions [8].
The topological polar surface area of 27.7 Ų reflects the moderate polarity introduced by the three ethoxy substituents [1]. The rotatable bond count of eight indicates significant conformational flexibility, which affects the compound's interaction with substrates and its ability to adopt optimal geometries for various chemical transformations [7].
The computational structural characterization of triethoxy(1-phenylethenyl)silane employs several standardized molecular representation systems that facilitate database searches and computational modeling. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CCOSi(OCC)OCC [1]. This linear representation captures the complete connectivity of the molecule, explicitly showing the three ethoxy groups attached to silicon and the phenylethenyl substituent.
The InChI (International Chemical Identifier) provides a more comprehensive structural description: InChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3 [1]. This hierarchical representation includes layer information about connectivity, hydrogen positioning, and molecular formula verification. The corresponding InChI Key DKFGYGJKRWRIPR-UHFFFAOYSA-N serves as a fixed-length hash code for rapid database identification [1].
Computational analysis reveals that the compound can adopt multiple three-dimensional conformations, with PubChem reporting the availability of 10 different conformers [1]. These conformational states arise from rotations around the rotatable bonds, particularly the Si-O bonds of the ethoxy groups and the Si-C bond. The molecular complexity score of 232 indicates moderate structural intricacy that affects computational processing requirements [1].
The exact mass of 266.13382109 Da and monoisotopic mass of 266.13382109 Da provide precise molecular weight values essential for mass spectrometric analysis [1]. The heavy atom count of 18 reflects the total number of non-hydrogen atoms in the structure, while the formal charge of zero indicates a neutral molecule [1].
Descriptor Type | Value | Computational Method |
---|---|---|
SMILES | CCOSi(OCC)OCC | OEChem 2.3.0 |
InChI | InChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3 | InChI 1.07.2 |
InChI Key | DKFGYGJKRWRIPR-UHFFFAOYSA-N | InChI 1.07.2 |
Molecular Weight | 266.41 g/mol | PubChem 2.2 |
Exact Mass | 266.13382109 Da | PubChem 2.2 |
Conformer Count | 10 | PubChem Database |
Complexity Score | 232 | Cactvs 3.4.8.18 |
Rotatable Bonds | 8 | Cactvs 3.4.8.18 |